Epieriocalyxin A -

Epieriocalyxin A

Catalog Number: EVT-8367529
CAS Number:
Molecular Formula: C20H24O5
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Epieriocalyxin A is extracted from the leaves of Ilex kaushue, a plant known for its traditional medicinal uses in East Asia. The extraction process often involves solvent extraction techniques to isolate the active components from the plant material.

Classification

Epieriocalyxin A falls under the category of triterpenoids, specifically saponins, which are characterized by their ability to form soap-like foams in aqueous solutions. These compounds are widely recognized for their diverse biological activities, making them subjects of interest in pharmacological research.

Synthesis Analysis

The synthesis of Epieriocalyxin A can be approached through various methods, primarily focusing on extraction and purification techniques.

Methods

  1. Solvent Extraction: This method involves using organic solvents such as ethanol or methanol to extract Epieriocalyxin A from dried plant material. The process typically includes:
    • Grinding the plant material to increase surface area.
    • Soaking the ground material in solvent for several hours.
    • Filtering and evaporating the solvent to obtain a crude extract.
  2. Chromatography: Further purification can be achieved using chromatography techniques, such as:
    • Column Chromatography: To separate Epieriocalyxin A from other compounds based on their polarity.
    • High-Performance Liquid Chromatography: For more precise separation and quantification.

Technical Details

The efficiency of these methods can vary based on factors such as solvent choice, extraction time, and temperature. Optimization of these parameters is crucial for maximizing yield and purity.

Molecular Structure Analysis

Structure

Epieriocalyxin A has a complex molecular structure typical of triterpenoid saponins. Its chemical formula is C30H48O7, indicating it comprises 30 carbon atoms, 48 hydrogen atoms, and 7 oxygen atoms.

Data

  • Molecular Weight: Approximately 504.70 g/mol.
  • Structural Features: The compound features multiple hydroxyl groups and a glycosidic bond, contributing to its solubility and biological activity.
Chemical Reactions Analysis

Epieriocalyxin A can participate in various chemical reactions due to its functional groups.

Reactions

  1. Hydrolysis: The glycosidic bond can undergo hydrolysis in the presence of acids or enzymes, leading to the formation of aglycone and sugar moieties.
  2. Oxidation: The hydroxyl groups may be oxidized under certain conditions, potentially altering its biological activity.

Technical Details

These reactions are significant in understanding how Epieriocalyxin A interacts with biological systems and can influence its pharmacological effects.

Mechanism of Action

The mechanism of action of Epieriocalyxin A is primarily linked to its anti-inflammatory and anticancer properties.

Process

  1. Inhibition of Pro-inflammatory Cytokines: Epieriocalyxin A has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
  2. Induction of Apoptosis: In cancer cells, it can induce apoptosis through pathways involving caspases and mitochondrial dysfunction.

Data

Studies have demonstrated that Epieriocalyxin A exhibits significant cytotoxicity against various cancer cell lines, supporting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • pH Stability: Shows stability across a range of pH levels but may degrade under extreme acidic or alkaline conditions.
  • Thermal Stability: Generally stable at room temperature but may degrade upon prolonged heating.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry have been employed to confirm the identity and purity of Epieriocalyxin A.

Applications

Epieriocalyxin A has several scientific uses that highlight its potential in pharmacology:

  1. Anti-inflammatory Agent: Research indicates it can be used in developing treatments for inflammatory diseases due to its ability to modulate immune responses.
  2. Anticancer Drug Development: Its cytotoxic properties make it a candidate for further development as an anticancer therapy.
  3. Natural Product Research: As a natural compound, it contributes to studies aimed at discovering new drugs from plant sources.
Introduction to Epieriocalyxin A: Contextualizing Its Role in Natural Product Research

Botanical Origins and Ethnopharmacological Significance of Isodon eriocalyx

Epieriocalyxin A is primarily isolated from Isodon eriocalyx (Dunn.) Hara (syn. Rabdosia eriocalyx), a perennial shrub native to specific regions of southwest China and potentially other parts of East Asia [1] [5]. This plant belongs to the Lamiaceae (mint) family, a group renowned for its aromatic properties and medicinal value across numerous cultures. Isodon species, in particular, hold a significant place in the history of Traditional Chinese Medicine (TCM). I. eriocalyx, often referred to by names reflecting its morphological characteristics or regional usage, has been traditionally employed in China for centuries to alleviate sufferings associated with inflammatory conditions and infections [1] [2] [4].

The ethnopharmacological use of I. eriocalyx and related species for conditions now understood to involve uncontrolled cell proliferation, such as certain tumors and swellings, provided a crucial ethnobotanical clue that spurred modern phytochemical investigation [5]. This traditional application, grounded in empirical observation over generations, suggested the presence of bioactive constituents with cytotoxic or immunomodulatory properties. Scientific validation of this traditional knowledge became a focal point, leading to the systematic extraction, isolation, and biological testing of compounds from this plant. Consequently, I. eriocalyx was identified as a rich source of bioactive ent-kaurane diterpenoids, with Epieriocalyxin A being one of the prominent isolates driving pharmacological interest [1] [4]. The plant's ability to accumulate relatively high levels of these diterpenoids (estimated around 1.5% w/w in dried leaves) further enhances its significance as a source of these compounds [2].

Table 1: Botanical and Chemical Profile of Epieriocalyxin A Source

CharacteristicDetailReference
Source PlantIsodon eriocalyx (Dunn.) Hara (Lamiaceae) [1] [5]
Plant FamilyLamiaceae (Mint family) [1] [2]
Native RegionSouthwest China [1] [2]
Traditional Use (TCM Context)Treatment of inflammation, infections, symptoms associated with tumors/swellings [1] [4] [5]
Key Bioactive Classent-Kaurane Diterpenoids [1] [2]
Representative CompoundEpieriocalyxin A [1] [6]
Estimated Diterpenoid Content~1.5% w/w in dried leaves (total ent-kauranes) [2]
CAS Number (Epieriocalyxin A)191545-24-1 [6]
Molecular FormulaC₂₀H₂₄O₅ [6]

Historical Trajectory of Diterpenoid Discovery and Structural Classification

The discovery and structural elucidation of diterpenoids represent a major chapter in natural products chemistry. Diterpenoids are biosynthesized in plants from geranylgeranyl pyrophosphate (GGPP) via complex cyclization and rearrangement reactions catalyzed by diterpene synthases [2] [8]. The initial discoveries of diterpenoids with profound biological activities, such as the highly successful anticancer drug paclitaxel (Taxol®) from Taxus species (yews) and ingenol mebutate (used for actinic keratosis) from Euphorbia peplus, highlighted the immense therapeutic potential within this chemical class [8]. These successes fueled intensified research into diterpenoids from diverse plant sources.

Structurally, diterpenoids are classified based on the architecture of their core carbon skeletons resulting from these cyclizations. Major classes include the taxanes (e.g., paclitaxel), ingenanes (e.g., ingenol), and the kauranes. The ent-kaurane diterpenoids, characterized by a specific tetracyclic ring system (typically 5/7/6/5 rings) with defined stereochemistry at key chiral centers (C5, C8, C9, C10, C13), are particularly abundant in plants from the genera Isodon (Lamiaceae) and Wedelia (Asteraceae) [2] [8]. The prefix "ent-" denotes the enantiomeric form relative to the kaurane skeleton found in gibberellin plant hormones.

Research into Isodon diterpenoids gained significant momentum in the latter half of the 20th century. Early phytochemical studies identified numerous ent-kaurane diterpenoids from various Isodon species, including oridonin, eriocalyxin B, and rabdosin [1] [4]. The structural characterization of Epieriocalyxin A followed within this trajectory. While the exact date of its first isolation is not pinpointed in the provided results, its study, particularly concerning anticancer activity, is documented in the literature from the early 2000s onwards. Modern techniques like RNA-seq transcriptomics have further elucidated the biosynthetic machinery in I. eriocalyx, identifying specific diterpene synthases like IeCPS3 (ent-copalyl diphosphate synthase) and IeKS1 (ent-kaurene synthase) responsible for constructing the ent-kaurene backbone from which EpiA and related compounds like eriocalyxin B are derived via oxidation and other modifications [2]. EpiA itself possesses a characteristic ent-kaurane skeleton decorated with multiple oxygen-containing functional groups (epoxide, carbonyls), contributing to its reactivity and biological activity [1] [6].

Epieriocalyxin A in the Landscape of Anticancer Phytochemicals

Epieriocalyxin A enters a crowded and promising field of phytochemicals investigated for their anticancer potential. This landscape includes well-established plant-derived drugs like the vinca alkaloids (vincristine, vinblastine), podophyllotoxin derivatives (etoposide, teniposide), camptothecin derivatives (topotecan, irinotecan), and paclitaxel, alongside numerous others in various stages of research and development, such as curcumin, parthenolide, and flavonoids [3] [5] [7]. These compounds act through diverse mechanisms, including microtubule stabilization (paclitaxel), topoisomerase inhibition (etoposide, camptothecins), induction of oxidative stress, and modulation of key signaling pathways governing cell survival and death.

EpiA distinguishes itself through its specific mechanism of action and target cancer types, primarily colon cancer. Research demonstrates that EpiA exerts potent cytotoxic effects against colon cancer cell lines, notably Caco-2 cells [1] [6]. The primary mechanism identified is the induction of apoptosis (programmed cell death) through multiple interconnected pathways:

  • Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction: EpiA treatment triggers a significant increase in intracellular ROS levels. This oxidative stress contributes to damage of the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm), a critical step in the intrinsic apoptotic pathway [1].
  • Modulation of Bcl-2 Family Proteins: EpiA disrupts the balance of pro-apoptotic and anti-apoptotic proteins. It upregulates the expression of pro-apoptotic Bax while downregulating the expression of anti-apoptotic Bcl-2. This shift promotes mitochondrial outer membrane permeabilization (MOMP) [1].
  • Caspase Activation: The mitochondrial damage and Bax/Bcl-2 imbalance lead to the release of cytochrome c into the cytosol, triggering the activation cascade of caspases, the key executioner enzymes of apoptosis. EpiA treatment specifically increases the expression and activation of caspase-3 [1].
  • Regulation of MAPK Signaling Pathways: EpiA exhibits a dose-dependent inhibitory effect on the activation (phosphorylation) of key members of the Mitogen-Activated Protein Kinase (MAPK) family: JNK (c-Jun N-terminal kinase) and ERK1/2 (Extracellular signal-Regulated Kinase 1/2) [1] [6]. While the ERK pathway is often associated with cell survival and proliferation, and JNK with stress responses (sometimes pro-apoptotic, sometimes pro-survival), their decreased activation in the context of EpiA treatment in colon cancer cells correlates with the observed pro-apoptotic effects. The exact cross-talk between EpiA-induced ROS, mitochondrial damage, and MAPK modulation requires further elucidation.
  • Externalization of Phosphatidylserine and DNA Fragmentation: Hallmark features of apoptosis induced by EpiA include the flipping of phosphatidylserine to the outer leaflet of the cell membrane (detected by Annexin V binding) and the fragmentation of nuclear DNA [1].

While colon cancer (specifically Caco-2 cells) is the most studied context for EpiA's direct effects, its structural analog, eriocalyxin B (EriB), also isolated from I. eriocalyx, shows broader activity against pancreatic cancer, lymphoma, and leukemia cells, often involving mechanisms like NF-κB inhibition, JNK activation, and PDK1/AKT pathway suppression [4] [8]. This highlights the potential of the Isodon ent-kauranes as a source of compounds with varying but potent anticancer profiles. EpiA's specific activity profile positions it as a novel phytochemical agent with targeted potential against colorectal malignancies, warranting further investigation into its efficacy in other models and its potential synergies with existing therapies.

Table 2: Key Anticancer Mechanisms of Epieriocalyxin A and Related Compounds

Molecular Target/PathwayEffect of Epieriocalyxin A (EpiA)Effect of Eriocalyxin B (EriB)*Biological ConsequenceReference
Reactive Oxygen Species (ROS)↑ Generation↑ Generation (in some contexts)Oxidative stress, Mitochondrial damage [1]
Mitochondrial Membrane↓ Potential (Damage)↓ Potential (Damage)Cytochrome c release [1] [4]
Bax (Pro-apoptotic)↑ Expression↑ ExpressionPromotes MOMP, Apoptosis [1] [8]
Bcl-2 (Anti-apoptotic)↓ Expression↓ ExpressionRemoves inhibition of apoptosis [1] [8]
Caspase-3 (Executioner)↑ Expression & Activation↑ ActivationApoptotic cell death [1] [4]
ERK1/2 (MAPK Pathway)↓ Activation (Phosphorylation)Modulation varies by context (↓ PDK1/AKT upstream)Contributes to apoptosis (in EpiA context) [1] [6]
JNK (MAPK Pathway)↓ Activation (Phosphorylation)↑ ActivationContext-dependent role in stress response/apoptosis [1] [4]
Annexin V FlippingInducedInducedEarly apoptotic marker [1]
DNA FragmentationInducedInducedLate apoptotic marker [1]
NF-κB PathwayNot prominently reported for EpiA↓ InhibitionReduces pro-survival/inflammatory signals [4] [8]
PDK1/AKT PathwayNot prominently reported for EpiA↓ PhosphorylationSuppresses major pro-survival signaling [4]

*Eriocalyxin B (EriB) is included for structural and mechanistic comparison as a closely related compound from the same source. Its mechanisms highlight the diversity within Isodon diterpenoids.

Properties

Product Name

Epieriocalyxin A

IUPAC Name

2',2',10-trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,9,11-14H,4-5,8,10H2,1-3H3

InChI Key

NTFGUZQAIRRLSN-UHFFFAOYSA-N

SMILES

CC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O

Canonical SMILES

CC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.